methyl 5-{[(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}-1,2,3-thiadiazole-4-carboxylate
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Overview
Description
Methyl 5-{[(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}-1,2,3-thiadiazole-4-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds It features a chromenone core, a thiadiazole ring, and various functional groups that contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-{[(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}-1,2,3-thiadiazole-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of salicylaldehyde with an appropriate β-ketoester in the presence of a base.
Introduction of the Thiadiazole Ring: The thiadiazole ring can be introduced by reacting the chromenone derivative with thiosemicarbazide under acidic conditions.
Acetylation and Methylation: The final steps involve acetylation of the amino group and methylation of the carboxylate group to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and continuous flow reactors to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-{[(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}-1,2,3-thiadiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloro and methoxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like sodium methoxide (NaOMe) or halogenating agents can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Methyl 5-{[(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}-1,2,3-thiadiazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 5-{[(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}-1,2,3-thiadiazole-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, and other cellular functions.
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-ylacetate
- 5-{[(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}-1,2,3-thiadiazole-4-carboxylic acid
Uniqueness
Methyl 5-{[(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}-1,2,3-thiadiazole-4-carboxylate is unique due to its specific combination of functional groups and its potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for research and development.
Biological Activity
Methyl 5-{[(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}-1,2,3-thiadiazole-4-carboxylate is a synthetic compound that combines a thiadiazole moiety with a chromen derivative. This article reviews its biological activities based on recent research findings.
Chemical Structure and Synthesis
The compound's structure includes a thiadiazole ring, which is known for its diverse biological activities. The synthesis typically involves the condensation of 1,2,3-thiadiazole derivatives with chromen-based acetylamino compounds. The presence of the chloro and methoxy groups enhances the compound's reactivity and biological potential.
Anticancer Activity
Research indicates that compounds containing thiadiazole rings exhibit significant anticancer properties. For instance, derivatives of thiadiazole have shown cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and cervical carcinoma (HeLa) cells. One study reported an IC50 value of 0.058 µM for T47D cells, indicating potent antitumor activity compared to standard drugs like doxorubicin .
Antimicrobial Properties
Thiadiazole derivatives have demonstrated promising antimicrobial activities against a range of pathogens. In vitro studies have shown that derivatives exhibit minimum inhibitory concentration (MIC) values in the range of 20–40 µM against multi-drug resistant strains such as Staphylococcus aureus and Escherichia coli. These findings suggest that the compound could be a candidate for further development as an antibacterial agent .
Antiviral Effects
The antiviral potential of thiadiazole compounds has also been explored. Some studies report that certain derivatives exhibit protective effects against viral infections, showing curative rates comparable to established antiviral drugs. For example, a related compound showed protective effects at concentrations of 500 µg/mL, outperforming standard treatments in specific assays .
The biological activity of this compound likely involves multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell proliferation or viral replication.
- Cell Cycle Arrest : It may induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that thiadiazoles can increase ROS levels, contributing to their cytotoxic effects against tumor cells .
Case Studies and Research Findings
Several studies highlight the efficacy of thiadiazole derivatives in various biological contexts:
Study | Compound Tested | Target Cells | IC50/Effect |
---|---|---|---|
Zheng et al. (2021) | Thiadiazole derivative | MCF-7 | IC50 = 12.8 µg/mL |
Hosny et al. (2020) | Thiadiazole derivative | HeLa | IC50 = 0.70 µM |
MDPI Review (2021) | Various thiadiazoles | Antiviral activity | Curative rate up to 60% |
These findings underscore the potential of this compound as a multifaceted therapeutic agent.
Properties
Molecular Formula |
C17H14ClN3O6S |
---|---|
Molecular Weight |
423.8 g/mol |
IUPAC Name |
methyl 5-[[2-(6-chloro-7-methoxy-4-methyl-2-oxochromen-3-yl)acetyl]amino]thiadiazole-4-carboxylate |
InChI |
InChI=1S/C17H14ClN3O6S/c1-7-8-4-10(18)12(25-2)6-11(8)27-16(23)9(7)5-13(22)19-15-14(17(24)26-3)20-21-28-15/h4,6H,5H2,1-3H3,(H,19,22) |
InChI Key |
SAHFVADEYISBTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OC)CC(=O)NC3=C(N=NS3)C(=O)OC |
Origin of Product |
United States |
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